molecular formula C18H17NO5S B2551686 7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide CAS No. 921855-54-1

7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2551686
CAS No.: 921855-54-1
M. Wt: 359.4
InChI Key: ZSDHCNICVOREQG-UHFFFAOYSA-N
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Description

7-Ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative of significant interest in pharmacological research, particularly for investigating neurodegenerative diseases and oncology. As part of the benzofuran-2-carboxamide class, this compound is designed for research purposes to study its potential bioactivities and mechanisms of action. In neuroscience, closely related benzofuran-2-carboxamide analogs have demonstrated considerable neuroprotective properties. Studies show that such compounds can protect rat cortical neuronal cells against NMDA-induced excitotoxicity, a pivotal mechanism in neuronal damage following stroke and in neurodegenerative disorders like Alzheimer's disease . The structural features of this compound, including the ethoxy substituent at the 7-position and the carboxamide linkage, are associated with these protective effects, potentially through mechanisms involving ROS scavenging and inhibition of lipid peroxidation in neural tissues . Furthermore, benzofuran scaffolds are actively investigated for their inhibitory activity against monoamine oxidase (MAO) enzymes . MAO inhibitors are crucial therapeutic agents for depression and Parkinson's disease, suggesting a relevant research pathway for this compound in regulating monoamine neurotransmitter levels. In cancer research, benzofuran derivatives have shown promising antitumor potential across various cell lines . The core benzofuran structure is a privileged scaffold in medicinal chemistry, and the specific substitution pattern on this molecule makes it a candidate for studying selective cytotoxicity and pro-apoptotic pathways in malignant cells . Researchers can utilize this compound to explore structure-activity relationships and develop novel therapeutic agents. This product is intended for research purposes only in a laboratory setting and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-ethoxy-N-(2-methylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-3-23-14-9-6-7-12-11-15(24-17(12)14)18(20)19-13-8-4-5-10-16(13)25(2,21)22/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDHCNICVOREQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its neuroprotective, antioxidant, antimicrobial, and anticancer properties, supported by relevant research findings and data.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
CAS Number 921855-54-1
Molecular Formula C18_{18}H17_{17}N O5_5S
Molecular Weight 359.4 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Neuroprotective and Antioxidant Effects

Research has indicated that benzofuran derivatives exhibit significant neuroprotective and antioxidant effects. A study synthesized various derivatives and evaluated their neuroprotective activities using primary cultured rat cortical neuronal cells. Among the derivatives tested, those with specific substitutions showed considerable protection against NMDA-induced excitotoxicity. Notably, compounds with methyl (-CH3_3) and hydroxyl (-OH) substitutions demonstrated potent neuroprotective actions comparable to established NMDA antagonists like memantine .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been investigated for their antimicrobial properties. A review highlighted that benzofuran scaffolds possess a range of biological activities, including antibacterial and antifungal effects. For instance, compounds with specific functional groups have shown effective inhibition against various microbial strains, suggesting potential therapeutic applications in treating infections .

Anticancer Properties

The anticancer potential of benzofuran derivatives is well-documented. A study on benzofuran-based compounds reported their efficacy against human ovarian cancer cell lines. The structure-activity relationship (SAR) studies indicated that certain modifications enhance anticancer activity, making these derivatives promising candidates for further development in cancer therapy .

Case Studies

  • Neuroprotection Against Excitotoxicity
    • Objective: Evaluate the neuroprotective effects of synthesized benzofuran derivatives.
    • Method: Primary cultured rat cortical neurons were exposed to NMDA.
    • Findings: Compounds with specific substitutions provided significant protection against neuronal damage, indicating their potential as neuroprotective agents.
  • Antimicrobial Screening
    • Objective: Assess the antimicrobial efficacy of various benzofuran derivatives.
    • Method: In vitro testing against multiple bacterial strains.
    • Findings: Certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
  • Anticancer Activity Assessment
    • Objective: Investigate the anticancer properties of benzofuran derivatives in vitro.
    • Method: Testing against human ovarian cancer cells.
    • Findings: Specific structural modifications led to enhanced cytotoxicity against cancer cells, supporting further research into these compounds for cancer treatment.

Scientific Research Applications

Research indicates that 7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide exhibits various biological activities, making it a candidate for further development in therapeutic applications.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways.
  • Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study Data on Anticancer Activity

CompoundCell Line% Cell Viability
This compoundHepG2 (liver cancer)35.01
DoxorubicinHepG20.62

This data suggests that the compound has significant anticancer potential compared to established treatments like doxorubicin.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

Antimicrobial Efficacy Assessment

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These findings indicate that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Material Science Applications

Beyond biological applications, this compound may also have utility in material science due to its unique structural features, which can be exploited for the development of new materials with specific properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between the target compound and analogs:

Compound Name Position 7 Substituent Amide Substituent Molecular Weight* Key Functional Groups
7-Ethoxy-N-(2-(methylsulfonyl)phenyl)-benzofuran-2-carboxamide Ethoxy (-OCH₂CH₃) 2-(Methylsulfonyl)phenyl ~373.4 g/mol Ethoxy, Methylsulfonyl, Benzofuran
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22) 4-Methoxybenzyl N-Methoxy, N-methyl ~395.4 g/mol Methoxybenzyl, Methoxy, Methyl
N-(Furan-3-yl)methyl-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide Methoxy (-OCH₃) Furan-3-ylmethyl, 2-Methoxyethyl ~385.4 g/mol Methoxy, Furan, Methoxyethyl

*Molecular weights are calculated based on structural formulas.

Key Observations:
  • Methylsulfonyl vs. Methoxy/Methyl : The methylsulfonyl group in the target compound is a strong hydrogen-bond acceptor, which may enhance target binding compared to the methoxy or methyl groups in analogs .
  • Amide Nitrogen Modifications : The 2-(methylsulfonyl)phenyl substituent in the target compound introduces steric hindrance and electronic effects distinct from the N-methoxy/N-methyl (Compound 22) or furan-derived groups ().

Molecular Docking Insights

Automated docking studies (e.g., Lamarckian genetic algorithm in AUTODOCK 3.0 ) predict that the methylsulfonyl group in the target compound may form hydrogen bonds with residues in kinase ATP-binding pockets, a feature absent in methoxy-substituted analogs. This could translate to higher binding affinity and selectivity.

Q & A

Q. What are the common synthetic strategies for 7-ethoxy-N-(2-(methylsulfonyl)phenyl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Benzofuran core formation : Cyclization of substituted phenols with ethyl glyoxylate under acidic conditions.
  • Ethoxy group introduction : Alkylation using ethyl bromide or via nucleophilic substitution .
  • Sulfonylation : Reaction with methylsulfonyl chloride in the presence of a base (e.g., NaH/THF) to install the methylsulfonyl group .
  • Carboxamide coupling : Amide bond formation between the benzofuran-2-carboxylic acid derivative and 2-(methylsulfonyl)aniline using coupling agents like EDCI/HOBt . Key optimization steps include temperature control (0–5°C for sulfonylation) and purification via column chromatography or recrystallization .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry. For example, the ethoxy group appears as a triplet at δ 1.3–1.5 ppm (1H^1H) and a quartet at δ 60–65 ppm (13C^{13}C) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 415.12) .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1150 cm1^{-1} (sulfonyl S=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonylation step during synthesis?

  • Catalyst selection : Pd(OAc)2_2/Xantphos systems enhance regioselectivity in C-H activation steps .
  • Solvent optimization : Using DMF or THF improves solubility of intermediates, reducing side reactions .
  • Temperature control : Maintaining ≤60°C prevents decomposition of the methylsulfonyl group .
  • Workup strategies : Quenching with ice-cwater minimizes hydrolysis of the sulfonamide product . Reported yields for analogous sulfonylation steps range from 65% to 82% under optimized conditions .

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions often arise from assay-specific variables:

  • Target selectivity : Use isoform-specific enzymatic assays (e.g., kinase panel screening) to rule off-target effects .
  • Cellular permeability : Compare results from cell-free vs. cell-based assays; modify logP via substituent engineering (e.g., adding polar groups) to enhance membrane penetration .
  • Metabolic stability : Conduct liver microsome studies to identify rapid degradation pathways (e.g., ethoxy group demethylation) .

Q. What strategies are employed to study the compound's structure-activity relationship (SAR)?

  • Substituent variation : Replace the ethoxy group with methoxy or propoxy to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Swap the methylsulfonyl group with sulfonamide or phosphonate to modulate polarity and hydrogen-bonding capacity .
  • Fragment-based design : Co-crystallize analogs with target proteins (e.g., kinases) to identify critical binding motifs . For example, replacing the benzofuran core with indole reduces affinity by 10-fold, highlighting the importance of the oxygen heterocycle .

Methodological Notes

  • Contradictory Data Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .
  • Stereochemical Control : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assess enantiomeric excess (>98% ee achieved via asymmetric catalysis) .

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